molecular formula C21H21ClN4O3 B2600241 N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954083-00-2

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2600241
CAS No.: 954083-00-2
M. Wt: 412.87
InChI Key: ZOELAEZHRCUWEY-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide-based compound of significant interest in medicinal chemistry and drug discovery research. This chemical features a 5-chloro-2-cyanophenyl group linked via an oxalamide bridge to a 2-phenylmorpholino ethyl moiety, a structure indicative of potential bioactivity. Compounds containing the oxalamide functional group have demonstrated notable potential in pharmacological profiling, particularly as anti-plasmodial agents. Recent scientific literature has highlighted that oxalamide-linked molecular hybrids can exhibit potent activity against resistant strains of Plasmodium falciparum , the parasite responsible for malaria, with some analogs showing IC50 values in the low nanomolar range . The specific integration of a chloro-cyanophenyl group and a phenylmorpholino group in its architecture suggests potential for target engagement similar to advanced intermediates used in the development of covalent inhibitors, where such groups can influence selectivity and pharmacokinetic properties . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecular entities or as a pharmacophore for probing biological mechanisms and structure-activity relationships (SAR) in the design of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-17-7-6-16(13-23)18(12-17)25-21(28)20(27)24-8-9-26-10-11-29-19(14-26)15-4-2-1-3-5-15/h1-7,12,19H,8-11,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOELAEZHRCUWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the 5-chloro-2-cyanophenyl intermediate:

    Synthesis of the 2-(2-phenylmorpholino)ethyl intermediate: This intermediate is prepared by reacting phenylmorpholine with an appropriate ethylating agent.

    Coupling reaction: The final step involves the coupling of the two intermediates through an oxalamide linkage. This is typically achieved using oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chloro group.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents due to its unique structural features.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s chloro and cyano substituents contrast with S336’s methoxy and pyridyl groups. These differences likely alter metabolic stability and receptor binding. For instance, chloro groups may enhance lipophilicity and resistance to oxidative metabolism compared to methoxy groups .
  • Morpholine vs.

Physicochemical Properties

  • Melting Points : Compound 1c () exhibits a high melting point (260–262°C), attributed to strong intermolecular forces from its trifluoromethyl and chloro substituents . The target compound’s morpholine ring may lower its melting point due to conformational flexibility.
  • Spectroscopic Data : IR and NMR spectra (e.g., 19F NMR in ) are critical for characterizing substituents like CF3 or morpholine . The target compound’s CN group would likely show a sharp ~2200 cm⁻¹ IR peak.

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